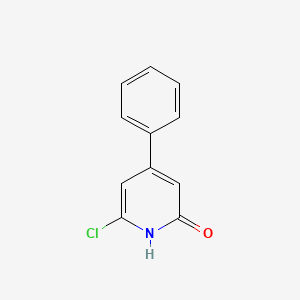

6-Chloro-4-phenylpyridin-2-ol

Description

Historical Context and Significance of Pyridinone Scaffolds in Chemical Research

Pyridinone and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. This six-membered heterocyclic framework is present in numerous natural products and has been a cornerstone in the development of a wide array of synthetic compounds with significant biological activities. bldpharm.combldpharm.com Historically, the structural versatility of the pyridinone core, which allows for functionalization at multiple positions, has made it an attractive target for organic chemists. bldpharm.com

The significance of pyridinone scaffolds is underscored by their prevalence in FDA-approved drugs, where they contribute to a range of therapeutic effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities. bldpharm.com The ability of the pyridinone ring to act as a bioisostere for amides, phenols, and other heterocycles, while also serving as both a hydrogen bond donor and acceptor, allows it to form crucial interactions with biological targets like protein kinases and other enzymes. bldpharm.com This capacity to modulate physicochemical properties such as polarity, lipophilicity, and hydrogen bonding potential through synthetic modification has cemented the pyridinone scaffold's role in fragment-based drug design and the optimization of lead compounds. bldpharm.com

Structural Features and Tautomerism of 6-Chloro-4-phenylpyridin-2-ol

The chemical structure of this compound is defined by a pyridine (B92270) ring substituted with a chlorine atom at the 6-position, a phenyl group at the 4-position, and a hydroxyl group at the 2-position. A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone form. This phenomenon involves the migration of a proton and the shifting of double bonds within the ring.

For this compound, the two primary tautomeric forms are the hydroxy-pyridine form (lactim) and the pyridin-2-one form (lactam).

Tautomeric Forms of this compound

| Tautomer Name | Structural Description |

|---|---|

| This compound (Lactim) | Aromatic pyridine ring with a hydroxyl (-OH) group at the C2 position. |

The position of this equilibrium is influenced by several factors, including the solvent and the nature of other substituents on the ring. Theoretical and experimental studies on substituted 2-pyridones provide insight into the likely behavior of this specific compound. Generally, the pyridinone (lactam) form is favored in polar solvents, while the hydroxypyridine (lactim) form can be more stable in the gas phase or non-polar solvents.

Research on chloro-substituted 2-hydroxypyridines has shown that the position of the chlorine atom significantly impacts the tautomeric balance. Specifically, chlorination at the 6-position has been found to strongly stabilize the lactim tautomer in the gas phase. The presence of the phenyl group at the 4-position further influences the electronic properties of the ring system, but the dominant tautomer in a given environment would be determined by the interplay of these substituent effects and the polarity of the medium.

Research Landscape and Motivations for Investigating this compound

The research interest in this compound is primarily driven by its utility as a chemical intermediate and building block for the synthesis of more complex molecules with potential therapeutic value. The compound is commercially available, indicating its application in synthetic chemistry endeavors.

The motivation for using this and similar pyridinone scaffolds stems from the diverse biological activities exhibited by their derivatives. The core structure, featuring a 4-phenylpyridin-2-one moiety, is a key pharmacophore in various areas of drug discovery. For instance, compounds with a 4-phenylpyridin-2-one scaffold have been identified as a novel class of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia.

Furthermore, the broader class of substituted pyridinones is extensively investigated for a multitude of pharmacological applications:

Kinase Inhibition: The pyridinone scaffold is a common feature in inhibitors of various protein kinases, which are crucial targets in oncology. bldpharm.com

Antiviral Activity: Certain pyridinone derivatives have been explored as non-nucleoside reverse transcriptase inhibitors for HIV.

Necroptosis Inhibition: In the field of cell death research, complex molecules derived from chloro-phenyl-pyridin-amine structures have been synthesized and evaluated as inhibitors of necroptosis, a form of programmed necrosis implicated in various diseases.

Therefore, the investigation and utilization of this compound are motivated by its potential to serve as a starting point for the synthesis of novel compounds targeting a wide range of diseases, leveraging the proven value of the substituted pyridinone scaffold in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-9(7-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGDKLZHRLWMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 Chloro 4 Phenylpyridin 2 Ol and Analogues

Direct Synthesis Approaches to 6-Chloro-4-phenylpyridin-2-ol

Direct synthesis focuses on the initial formation of the pyridone ring system, followed by or concurrent with the introduction of the necessary chloro and phenyl substituents.

The formation of the 2-pyridone ring is the foundational step in synthesizing the target molecule. Numerous methods exist, often involving the cyclocondensation of acyclic precursors. A common strategy involves the reaction of 1,3-dicarbonyl compounds with a nitrile source, such as malononitrile (B47326) or cyanoacetamide, often in the presence of a base. rsc.org For instance, the reaction of acetophenone (B1666503) derivatives, an aldehyde, malononitrile or ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridones in a one-pot reaction. rsc.orgmdpi.com

Another powerful technique is the 6π-electrocyclization of dienyl isocyanates. This method can be performed as a one-pot procedure starting from dienyl carboxylic acids, which undergo a Curtius rearrangement to form the isocyanate intermediate that subsequently cyclizes. acs.orgnih.govacs.org Other approaches include the condensation of enamines with α,β-unsaturated compounds and the reaction of alkynes with nitriles catalyzed by transition metals. iipseries.orgacs.org

Table 1: Selected Cyclization Strategies for 2-Pyridone Ring Synthesis

| Method | Key Precursors | Typical Conditions | Notes |

| Multi-component Reaction | Acetophenone derivative, Aldehyde, Cyanoacetamide/Malononitrile, Ammonium acetate | Base (e.g., K₂CO₃), Reflux | A one-pot synthesis for highly substituted pyridones. rsc.orgmdpi.com |

| 6π-Electrocyclization | Dienyl carboxylic acid | Curtius rearrangement (e.g., with DPPA), Heat | A transition-metal-free protocol that proceeds via a dienyl isocyanate intermediate. acs.orgacs.org |

| Enamine Cyclization | Enaminonitrile, Primary amine | Nucleophilic addition followed by cyclization | Can be used to produce 3-cyano-2-pyridone derivatives. rsc.org |

| Solid-State Synthesis | Amine, Activated alkyne | Silica (B1680970) gel (15% Cs₂CO₃/SiO₂) | A green, solvent-free method with high atom economy. rsc.org |

This table is generated based on data from multiple sources. rsc.orgmdpi.comacs.orgacs.orgrsc.org

Once the 4-phenylpyridin-2-ol (B107995) core is formed, the introduction of a chlorine atom at the C6 position is a critical step. Direct halogenation of the pyridone ring is a common strategy. The electronic nature of the 2-pyridone ring influences the regioselectivity of electrophilic substitution, with the C3 and C5 positions being more electron-rich. nih.gov However, specific reagents and conditions can achieve halogenation at other positions.

For the introduction of a chlorine atom, reagents such as N-chlorosuccinimide (NCS) or N-chloromorpholine are often employed. nih.govorgsyn.org The reaction can be catalyzed or promoted to direct the halogen to the desired position. For example, the halogenation of bicyclic 2-pyridones has been achieved with high regioselectivity. diva-portal.orgacs.org In some cases, photocatalysis using visible light has been employed for the selective halogenation of 2-arylpyridines. nih.gov

Table 2: Reagents for Halogenation of Pyridone and Related Scaffolds

| Halogen | Reagent | Position Targeted | Notes |

| Chlorine | N-Chlorosuccinimide (NCS) | Varies (e.g., meta-position) | Often used in Pd-catalyzed C-H functionalization/halogenation sequences. nih.gov |

| Chlorine | N-Chloromorpholine | C4 (on electron-rich benzenoids) | Effective for chlorination in acidic media. orgsyn.org |

| Bromine | N-Bromosuccinimide (NBS) | Varies | A standard reagent for electrophilic bromination. |

| Iodine | N-Iodosuccinimide (NIS) | C6 (on bicyclic pyridones) | Used for regioselective iodination, which can be followed by cross-coupling. acs.org |

This table is generated based on data from multiple sources. nih.govorgsyn.orgacs.org

Precursor Chemistry and Synthetic Intermediates

The synthesis of this compound relies on the availability of key precursors and the formation of specific synthetic intermediates. The phenyl group at the C4 position typically originates from an acetophenone derivative or a related phenyl-containing building block used in the initial cyclization. researchgate.netnih.gov

Key precursors for the pyridone ring itself include compounds with activated methylene (B1212753) groups like ethyl cyanoacetate and malononitrile, which provide the C3, C4, and nitrile/carboxamide functionalities. rsc.orgmdpi.com Primary amines or ammonium acetate serve as the nitrogen source for the heterocycle. mdpi.comrsc.org In some syntheses, unexpected cyclic intermediates can form, such as in the reaction of ethylenediamine (B42938) with 3-benzyloxy-2-methyl-4-pyrone, which resulted in a hexahydroimidazo[1,2-a]pyridin-7-one derivative. iucr.org N-silylenamines, generated from the hydroamination of alkynes, have also been identified as reactive intermediates for the modular synthesis of substituted pyridines. acs.org

Advanced Synthetic Protocols for Structural Modification

For creating analogues of this compound, advanced synthetic protocols that allow for precise structural modifications are essential. These methods often involve transition-metal-catalyzed reactions on the pre-formed heterocyclic scaffold.

The chlorine atom in this compound serves as a synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organic halide with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. mdpi.comscirp.org

This methodology allows the chlorine at the C6 position to be replaced with a wide variety of aryl and heteroaryl groups. acs.orgrsc.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., a phosphine (B1218219) like dppf), and a base (e.g., Cs₂CO₃, Na₂CO₃). mdpi.comrsc.org Sequential Suzuki-Miyaura couplings can be performed on di-halogenated pyridones to introduce different substituents selectively. acs.org This approach is highly valuable for creating libraries of substituted pyridone compounds for various research applications. acs.orgnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling on Halogenated Pyridine (B92270)/Pyridone Scaffolds

| Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |

| 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(OAc)₂ / dppf / Cs₂CO₃ | 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine. rsc.org |

| 6-Bromo-8-iodo dihydro thiazolo-fused 2-pyridone | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Selectively arylated bicyclic 2-pyridone. acs.org |

| 2-Chloro-6-methoxypyridin-3-ylboronic acid | Heteroaryl Halide | Pd(PPh₃)₄ / Na₂CO₃ | Substituted bipyridine. dergipark.org.tr |

| Pyridyl Carboxylates | Bromopyridines | Pd-catalyst | Bipyridines (via decarboxylative coupling). mdpi.com |

This table is generated based on data from multiple sources. acs.orgmdpi.comrsc.orgdergipark.org.tr

Direct C-H functionalization (or activation) has emerged as a highly atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating a halide or organometallic reagent. researchgate.netucc.ie This strategy allows for the direct formation of C-C or C-heteroatom bonds at specific C-H positions on the pyridone or phenyl ring.

The site-selectivity (e.g., C3 vs. C5) is a significant challenge and is controlled by the choice of metal catalyst (e.g., Pd, Rh, Ru, Co), directing groups, and reaction conditions. nih.govhbni.ac.in For instance, ruthenium(II)-catalyzed oxidative annulation can be used to construct substituted 2-pyridones via N-H/C-H activation. researchgate.net Palladium catalysis can achieve direct arylation of N-substituted-4-hydroxy-2-pyridones at the C3 position with aryl boronic acids. rsc.org Cobalt(III) catalysis has been used for the synthesis of pyridone derivatives through vinylic C-H activation of N-chloroacrylamides. acs.org These methods provide powerful and efficient routes to modify the core structure of this compound and its analogues, enabling the rapid diversification of the scaffold. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) on Pyridinone Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of pyridinone systems. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reactivity of pyridinone systems in SNAr reactions is significantly influenced by the nature and position of both the leaving group and the electron-withdrawing groups on the ring. uci.edumasterorganicchemistry.com

The presence of an electron-withdrawing group ortho or para to the leaving group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org For pyridinone derivatives, the carbonyl group of the pyridinone ring itself acts as an electron-withdrawing group, facilitating these reactions. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com However, in some pyridinium (B92312) systems, a different order has been observed. researchgate.net

SNAr reactions on pyridinone scaffolds allow for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridinone products. irjms.com For instance, the reaction of a chloropyridinone with an amine can proceed to yield an aminopyridinone. These reactions are often carried out in the presence of a base, such as potassium hydroxide (B78521) in DMSO, which can promote the C-N bond formation. researchgate.netnih.gov The reaction conditions, including solvent and temperature, play a critical role in the efficiency of the substitution. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Systems

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 1,2-dichlorobenzene | 3-methylindole | N-(2-chlorophenyl)-3-methylindole | KOH, DMSO, 100 °C, 24 h | 71% | researchgate.net |

| 2-chlorothiophene | 3-methylindole | N-(thien-2-yl)-3-methylindole | KOH, DMSO, 100 °C, 24 h | Good | researchgate.net |

| 2,4-dinitrofluorobenzene | Peptide N-terminus | 2,4-dinitrophenyl-labeled peptide | - | - | masterorganicchemistry.com |

| 2-chloropyridine derivative | Amine | 2-aminopyridine derivative | - | - | irjms.com |

Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of diverse libraries of complex molecules, including pyridinone derivatives. nih.govrsc.orgnih.gov MCRs involve the combination of three or more starting materials in a single pot to form a product that incorporates all or most of the atoms of the reactants. frontiersin.org This approach offers significant advantages over traditional linear synthesis, including operational simplicity, time and energy savings, high convergence, and atom economy. nih.govfrontiersin.org

Several MCRs have been developed for the synthesis of pyridinone-containing heterocycles. nih.govrsc.org For example, a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxy-pyridin-2-one derivative can yield pyrano[3,2-c]pyridones in high yields. nih.gov Another notable example is the four-component reaction of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

The versatility of MCRs allows for the rapid generation of a large number of analogs by simply varying the starting components, making it an ideal tool for creating libraries for high-throughput screening in drug discovery programs. nih.gov

Table 2: Examples of Multi-component Reactions for Pyridinone Synthesis

| Reaction Type | Reactants | Product | Catalyst/Solvent | Yield | Reference |

| Three-component | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Triethylamine, Ethanol | 75-98% | nih.gov |

| Four-component | (Hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, ammonium acetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Refluxing ethanol | - | nih.gov |

| Three-component | Aryl aldehydes, malononitrile, cyanoacetic hydrazide | 1,6-Diamino-4-phenyl-3,5-dicyano-2-pyridone derivatives | KF-Al2O3 | Good to excellent | tandfonline.com |

| Four-component | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Pyridine derivatives | Microwave irradiation, Ethanol | 82-94% | nih.gov |

Stereoselective Synthesis and Chiral Induction in Pyridinone Derivatives

The development of stereoselective methods for the synthesis of chiral pyridinone derivatives is of significant interest due to the importance of chirality in biological activity. Several strategies have been explored to achieve chiral induction in the synthesis of these compounds.

One approach involves the use of chiral auxiliaries. For instance, N-galactosylation of a pyridone derivative, followed by O-silylation, allows for the highly regio- and stereoselective nucleophilic addition of organometallic reagents. researchgate.net This method has been successfully applied to the synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives with moderate to high diastereoselectivity. researchgate.net

Another strategy is the use of chiral catalysts. For example, chiral Schiff base ligands complexed with copper(II) have been investigated for their catalytic activity in the asymmetric synthesis of other heterocyclic compounds, a principle that can be extended to pyridinone synthesis. researchgate.net The design and synthesis of chiral N-heterocyclic carbene (NHC) ligands for transition metal catalysts also represent a promising avenue for asymmetric transformations involving pyridinone precursors. researchgate.net

Furthermore, stereoselective synthesis has been crucial in the development of potent antiviral agents based on the pyridinone scaffold, where specific stereoisomers exhibit significantly higher activity. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Pyridinone Derivatives

| Method | Key Feature | Example Application | Outcome | Reference |

| Chiral Auxiliary | N-galactosylation of pyridinone | Synthesis of 3-substituted piperidin-2-one derivatives | Moderate to high diastereoselectivity | researchgate.net |

| Chiral Catalyst | Chiral Cu(II) complexes with pro-chiral Schiff base ligands | Asymmetric synthesis of 1,2,3-triazoles (principle applicable to pyridinones) | Enantioselective induction | researchgate.net |

| Stereoselective Modulation | Synthesis of specific stereoisomers of bioactive compounds | Synthesis of potent anti-HIV-1 pyridinone derivatives | Enhanced antiviral activity for specific stereoisomers | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for pyridinone derivatives to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. imist.majddhs.com

Key green chemistry approaches applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgjmaterenvironsci.com

Catalyst-Free and Solvent-Free Reactions: Thermal multicomponent domino reactions have been developed for the synthesis of diverse 2-pyridone derivatives without the need for catalysts or solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields, which aligns with the principles of green chemistry. nih.govunivpancasila.ac.id

Use of Recyclable Catalysts: Employing solid-supported catalysts, such as basic Al2O3 or KF-Al2O3, which can be easily recovered and reused, reduces waste and improves the economic viability of the process. tandfonline.comjmaterenvironsci.com

One-Pot Reactions: Multi-component reactions are inherently green as they reduce the number of synthetic steps and purification stages, thereby minimizing solvent consumption and waste generation. nih.govfrontiersin.org

For example, an eco-friendly one-pot method for synthesizing 2-pyridone frameworks utilizes indium triflate as a reusable catalyst. rsc.org Similarly, the use of basic Al2O3 as a catalyst under solvent-free conditions provides an efficient and convenient method for the synthesis of 2-pyridones from enaminones. jmaterenvironsci.com

Table 4: Green Chemistry Approaches in Pyridinone Synthesis

| Green Approach | Specific Method | Advantages | Reference |

| Greener Solvents | Rhodium-catalyzed cyclization in ethanol | Use of a renewable and less toxic solvent | rsc.org |

| Catalyst- and Solvent-Free | Thermal multicomponent domino reaction | Avoids use of catalysts and solvents, reducing waste | researchgate.net |

| Microwave-Assisted Synthesis | One-pot, four-component reaction under microwave irradiation | Short reaction times (2-7 min), excellent yields (82-94%) | nih.gov |

| Recyclable Catalysts | KF-Al2O3 catalyzed three-component reaction | Recyclable catalyst, reaction at room temperature | tandfonline.com |

| One-Pot Synthesis | Indium triflate catalyzed domino reaction | Green and efficient, reusable catalyst | rsc.org |

Iii. Chemical Reactivity and Transformation of 6 Chloro 4 Phenylpyridin 2 Ol

Electrophilic and Nucleophilic Reactivity of the Pyridinone Core

The pyridinone ring in 6-Chloro-4-phenylpyridin-2-ol possesses a unique electronic character that allows it to react with both electrophiles and nucleophiles. The electron-rich nature of the ring, enhanced by the hydroxyl group, generally directs electrophilic attack to specific positions. In an acidic medium, electrophilic substitution reactions are expected to occur at the 3 and 5-positions. chemicalbook.com

Conversely, the presence of the electronegative nitrogen atom and the carbonyl group (in the pyridone tautomer) creates electron-deficient sites, making the ring susceptible to nucleophilic attack. Nucleophilic reactions such as amination and alkylation can occur, often facilitated by the activation of the ring. chemicalbook.com For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles.

Reactions Involving the Chlorine Atom

The chlorine atom at the 6-position of the pyridinone ring is a key site for functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is influenced by the electronic nature of the pyridine (B92270) ring. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. For example, the reaction with amines can lead to the formation of aminopyridine derivatives. nih.govsigmaaldrich.combldpharm.com

The relative reactivity of halogens on a pyridine ring in cross-coupling reactions often follows the order Br > Cl. nih.gov This suggests that while the chlorine atom is reactive, other halogens might be more readily displaced under certain catalytic conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form new carbon-carbon bonds at this position. nih.gov

Reactions Involving the Hydroxyl/Oxo Moiety (Pyridinol-Pyridone Tautomerism)

A fundamental aspect of the chemistry of this compound is its existence as a pair of tautomers: the pyridinol form (this compound) and the pyridone form (6-chloro-4-phenyl-1H-pyridin-2-one). This equilibrium is a classic example of keto-enol tautomerism. stackexchange.comwikipedia.org

The position of this equilibrium is highly dependent on the surrounding environment. In the gas phase and in non-polar solvents, the hydroxypyridine (pyridinol) form may be favored. stackexchange.com However, in polar solvents and in the solid state, the pyridone form generally predominates due to favorable intermolecular interactions, such as hydrogen bonding. stackexchange.comacs.org The stability of the pyridone form can be attributed to the greater stability of the C=O double bond compared to the C=N double bond and favorable resonance structures. stackexchange.com This tautomerism can significantly influence the compound's reactivity and biological activity. acs.orgvulcanchem.com

The hydroxyl group can undergo reactions typical of alcohols, such as etherification. The pyridone form, with its amide-like character, can participate in hydrogen bonding and act as a nucleophile through the nitrogen atom. wikipedia.org

Functionalization of the Phenyl Substituent

The phenyl ring attached at the 4-position of the pyridinone core offers another site for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, allowing for the introduction of a wide range of functional groups. The directing effects of the pyridinone moiety will influence the position of substitution on the phenyl ring.

Furthermore, the phenyl group can be involved in cross-coupling reactions. For instance, if the phenyl group is appropriately substituted with a leaving group like a halide, it can participate in palladium-catalyzed reactions to form biaryl compounds.

Heteroatom Reactivity and Derivatization

The nitrogen and oxygen heteroatoms in the this compound scaffold are crucial to its reactivity. The nitrogen atom, particularly in the pyridone tautomer, can be alkylated or acylated. organic-chemistry.org The oxygen atom of the hydroxyl group can be converted into other functional groups, such as ethers or esters. For example, treatment with sulfuryl fluoride (B91410) can convert the hydroxyl group into a fluorosulfate, which is a versatile leaving group for subsequent cross-coupling reactions. nih.gov

The reactivity of these heteroatoms is central to the synthesis of a diverse array of derivatives with potential applications in various fields, including medicinal chemistry. nih.gov The ability to selectively functionalize these heteroatoms allows for the fine-tuning of the molecule's properties.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyridinone ring of this compound and its derivatives can undergo ring-opening or rearrangement reactions. For instance, reactions of related pyrone compounds with ammonia (B1221849) can lead to the opening of the pyrone ring and subsequent formation of a pyridine ring. acs.org While direct evidence for ring-opening of this compound itself is limited in the provided search results, the chemistry of related heterocyclic systems suggests this possibility.

Rearrangement reactions, such as the Smiles rearrangement, have been observed in related naphthyridine systems where a nucleophilic substitution triggers an intramolecular rearrangement. mdpi.com Although not directly documented for this specific compound, the structural motifs present suggest that under appropriate conditions, rearrangements could be a potential transformation pathway.

Iv. Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the connectivity and spatial relationships of atoms within 6-Chloro-4-phenylpyridin-2-ol can be meticulously mapped.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms (protons). The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, protons on the phenyl ring typically appear in the aromatic region (around 7.0-8.0 ppm), while the protons on the pyridine (B92270) ring will have distinct shifts influenced by the chlorine and hydroxyl substituents.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. The positions of the signals provide evidence for the different types of carbon atoms present, such as those in the phenyl and pyridine rings, and those directly bonded to the chlorine and oxygen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H | 6.0 - 8.0 | Aromatic and pyridinone protons. rsc.org |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and pyridine rings. sdsu.edu Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms (¹³C-¹H). sdsu.edugithub.io This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edugithub.io This powerful technique helps to piece together the different fragments of the molecule, confirming the placement of the phenyl group on the pyridine ring and the relative positions of the substituents. sdsu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the pyridinone tautomer, C-Cl stretching, and various C-C and C-H vibrations of the aromatic rings.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. The Raman spectrum would also exhibit bands corresponding to the vibrational modes of the molecule, which can aid in a more complete assignment of the functional groups. scifiniti.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| C=O (pyridinone) | Stretching | 1650 - 1700 |

| C=C / C=N | Aromatic Ring Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with a single positive charge. uni-saarland.de The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways could involve the loss of a chlorine atom, a hydroxyl radical, or cleavage of the phenyl group. libretexts.orgdocbrown.info Analysis of the masses of the resulting fragment ions can help to confirm the connectivity of the molecule. ajgreenchem.comdocbrown.info

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Photoluminescence)

UV-Visible (UV-Vis) Absorption Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated phenyl and pyridinone ring systems. researchgate.net The position and intensity of these absorption maxima can be influenced by the substituents and the solvent.

Photoluminescence (PL) Spectroscopy , which encompasses fluorescence and phosphorescence, measures the light emitted by a molecule after it has absorbed light. While not all molecules are luminescent, for those that are, PL spectroscopy can provide further insights into their electronic structure and excited state properties. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that can be determined.

Lack of Specific Research Data for Computational Investigations of this compound

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical analysis of this compound, it has been determined that there is a significant lack of specific published research on this particular compound within the requested domains.

While the methodologies outlined in the query—such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui functions, tautomeric equilibrium studies, conformational analysis, and molecular docking—are standard computational chemistry techniques, their direct application to this compound is not documented in the available scientific literature found through the searches.

The performed searches yielded information on:

General principles of quantum chemical calculations for various heterocyclic compounds.

Computational studies on molecules with some structural similarities, such as other substituted pyridines, quinolines, or chloro-phenyl containing systems.

Methodological explanations of the requested theoretical analyses.

However, no specific data, research findings, or data tables could be located for this compound itself. Crafting an article with the required level of scientific detail and accuracy is not possible without source data from dedicated studies on this molecule. Any attempt to extrapolate findings from different molecules would be scientifically unsound and would not adhere to the strict focus on "this compound".

Therefore, the content for Section V, "Computational and Theoretical Investigations," and its subsections cannot be generated at this time due to the absence of specific research on this compound.

V. Computational and Theoretical Investigations

Reaction Mechanism Studies through Computational Modeling

While specific computational studies detailing the reaction mechanisms for the formation of 6-Chloro-4-phenylpyridin-2-ol are not extensively documented in publicly available literature, the principles of computational chemistry are widely applied to understand the synthesis and reactivity of related substituted pyridin-2-ones. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic factors governing these transformations.

Plausible Synthetic Routes for Computational Investigation:

Several synthetic strategies for substituted pyridin-2-ones have been elucidated through computational modeling. These studies offer a framework for understanding the potential formation mechanisms of this compound.

One common approach involves the cyclization of functionalized precursors. Computational studies on such reactions typically focus on identifying the most energetically favorable pathway. For instance, the cyclization of β-keto amides to form pyridin-2-ones has been investigated, with calculations suggesting a mechanism involving self-condensation, intramolecular nucleophilic cyclization, and subsequent elimination. researchgate.net Similarly, the Vilsmeier-Haack reaction of enaminones has been proposed to proceed through sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization, with DFT calculations helping to elucidate the energetics of each step. researchgate.net

Another avenue for the synthesis of substituted pyridin-2-ones is through multicomponent reactions. These complex transformations, where three or more reactants combine in a single pot, are particularly amenable to computational analysis to unravel their intricate mechanisms. nih.gov For the formation of a molecule like this compound, a plausible multicomponent reaction could be computationally modeled to determine the sequence of bond-forming events and the stability of various intermediates.

Computational Analysis of Key Reaction Steps:

Nucleophilic Aromatic Substitution: The presence of a chlorine atom on the pyridine (B92270) ring suggests that nucleophilic aromatic substitution (SNAr) could be a key reaction in its synthesis or subsequent functionalization. Computational studies have explored the SNAr mechanism on chloropyridines, often involving the formation of a Meisenheimer complex. stackexchange.comresearchgate.net DFT calculations can be used to determine the activation energy barriers for the nucleophilic attack and the departure of the leaving group, providing insights into the reaction kinetics. researchgate.net The electron-withdrawing nature of the pyridyl nitrogen facilitates this type of reaction by stabilizing the negatively charged intermediate. stackexchange.com

C-H Activation/Functionalization: The phenyl group at the 4-position and the chloro and hydroxyl/oxo groups at the 6- and 2-positions, respectively, present opportunities for late-stage functionalization via C-H activation. Computational studies on the C-H activation of phenylpyridines, often catalyzed by transition metals like palladium, ruthenium, or copper, have been performed. rsc.orgresearchgate.net These studies use DFT to model the reaction intermediates and transition states, helping to understand the role of the catalyst and directing groups in achieving site-selectivity. rsc.orgrsc.org For this compound, computational modeling could predict the most likely sites for C-H activation and guide the development of new derivatives.

Cyclization and Annulation Reactions: The formation of the pyridin-2-one ring itself is a critical aspect that can be studied computationally. Theoretical investigations of hetero-cyclocondensation reactions, such as [4+2] cycloadditions, provide detailed mechanistic pictures. researchgate.net For example, the reaction of cobaltacyclopentadiene with isocyanate to form pyridin-2(1H)-one has been studied using DFT, revealing the importance of spin state changes during the reaction. aun.edu.eg Such computational approaches could be applied to model the cyclization step in the synthesis of this compound.

Illustrative Data from a Hypothetical DFT Study:

To provide a concrete example of the type of data generated in such studies, the following table presents hypothetical relative free energies for a proposed reaction pathway for the formation of a substituted pyridin-2-one, calculated at the B3LYP/6-31G(d) level of theory. nih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | Initial adduct formation | +5.2 |

| Transition State 1 (TS1) | Transition state for cyclization | +21.5 |

| Intermediate 2 | Cyclized intermediate | -10.8 |

| Transition State 2 (TS2) | Transition state for aromatization | +15.3 |

| Products | Final pyridin-2-one product | -25.7 |

This is a hypothetical data table for illustrative purposes and does not represent actual experimental or computational results for this compound.

Vi. Derivatization Strategies and Structure Activity/property Relationships Sar/spr

Design Principles for Pyridinone Derivative Libraries

The design of derivative libraries based on the 6-chloro-4-phenylpyridin-2-ol core follows several key principles aimed at maximizing chemical diversity and biological relevance while maintaining synthetic feasibility. A primary strategy involves the systematic exploration of the chemical space around the core scaffold by modifying its key positions: the 6-chloro, 4-phenyl, and 2-hydroxyl/oxo groups.

Core design principles include:

Pharmacophore Combination: Integrating the pyridinone scaffold with other known pharmacophores can lead to novel derivatives with hybrid properties. For instance, combining the core with structures like 1,3,4-oxadiazoles can yield compounds with new biological activity profiles mdpi.com.

Systematic Variation: A comprehensive understanding of SAR is achieved by methodically altering substituents at each available position on the scaffold nih.gov. This involves varying steric bulk, electronic properties (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential.

Computational Modeling: In silico methods, such as Density Functional Theory (DFT), are employed to optimize the ground state structures of designed derivatives and predict their electronic properties before synthesis researchgate.net. This rational approach helps prioritize compounds that are most likely to have desired characteristics.

Diversity-Oriented Synthesis: Library design aims to cover a broad chemical space by using a variety of building blocks and reaction pathways. For example, reacting the core structure or its precursors with diverse sets of aldehydes or halides can generate a large and varied library of analogues rsc.org. The goal is to select compounds that maximize the chances of identifying ligands for a given biological target researchgate.net.

Systematic Modifications at the 6-Chloro Position

Importance of the Chloro Group: The presence of a 6-chloro substituent is a common feature in many biologically active heterocyclic compounds. In scaffolds like 1-phenylbenzazepines, a chloro group in an analogous position has been shown to enhance affinity for biological targets such as the D1 dopamine (B1211576) receptor nih.govcuny.edu. Similarly, 6-chloro-substituted quinolinones and pyrimidines have demonstrated significant antiviral and anti-cancer activities, respectively nih.govnih.gov. This suggests that the 6-chloro group in this compound is a critical determinant of its biological potential.

Modification Strategies: While retaining the halogen may be crucial, systematic replacement can provide valuable SAR insights.

Halogen Substitution: Replacing the chlorine with other halogens (F, Br, I) allows for the systematic probing of the effects of electronegativity, polarizability, and atomic size at this position.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, although the pyridine (B92270) ring's electron-deficient nature can make this challenging without activating groups. Potential nucleophiles include amines, alkoxides, and thiolates, which would introduce a diverse range of functionalities. The regioselectivity of such reactions can be influenced by other substituents on the ring and the choice of solvent researchgate.net.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to replace the chlorine with alkyl, aryl, or heteroaryl groups, significantly expanding the structural diversity of the scaffold.

Table 1: Potential Modifications at the 6-Chloro Position and Their Rationale

| Modification Type | Example Substituent | Rationale for Modification |

| Halogen Exchange | -F, -Br, -I | To study the effect of halogen size and electronegativity on activity and properties. |

| Alkoxylation | -OCH₃, -OEt | To introduce small, electron-donating groups and explore hydrogen bond acceptor capacity. |

| Amination | -NH₂, -N(CH₃)₂ | To introduce hydrogen bond donors/acceptors and basic centers. |

| Thiolation | -SCH₃ | To introduce a sulfur-based functional group, potentially altering metabolic stability and binding. |

| Carbon-Carbon Coupling | -CH₃, -Phenyl | To explore steric limits and introduce hydrophobic bulk. |

Systematic Modifications at the 4-Phenyl Position

The 4-phenyl ring offers a wide scope for derivatization to explore how changes in steric and electronic properties affect the molecule's activity and physical characteristics. The substitution pattern on this ring is a critical factor in modulating biological activity.

Positional Isomers: Modifications are typically explored at the ortho, meta, and para positions of the phenyl ring. The position of a substituent dictates its spatial orientation relative to the pyridinone core and can have a profound impact on binding interactions.

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can alter the electron density of the phenyl ring and the molecule as a whole. Studies on analogous heterocyclic systems have shown that such modifications can dramatically influence biological potency. For example, in a series of pyrazole (B372694) derivatives, an ortho-chloro or meta-amino substitution on a phenyl ring increased binding affinity, whereas a para-amino or para-methoxy group was detrimental researchgate.net.

Steric Effects: Varying the size of the substituent can probe the steric tolerance of a potential binding pocket. Small groups like fluorine may be well-tolerated, while bulky groups like tert-butyl could cause steric hindrance.

Bioisosteric Replacement: The phenyl ring itself can be replaced with other aromatic systems, such as a pyridine ring, to introduce heteroatoms that can act as hydrogen bond acceptors. However, such changes can be drastic; in one study, replacing a 4-pyridine moiety with a phenyl group led to a complete loss of activity, highlighting the specific requirements of the aromatic system at that position nih.gov.

Table 2: Representative Modifications on the 4-Phenyl Ring and Observed SAR Trends in Analogous Systems

| Position | Substituent | Electronic Effect | Example SAR Outcome (from related scaffolds) researchgate.netfrontiersin.org |

| ortho | -Cl | Withdrawing (Inductive) | Increased hydrophobic interactions, leading to a tenfold increase in binding affinity. researchgate.net |

| meta | -NH₂ | Donating (Resonance) | Favorable interactions, leading to increased potency. |

| para | -OCH₃ | Donating (Resonance) | Pointed away from key binding features, leading to a tenfold decrease in affinity. researchgate.net |

| para | -F | Withdrawing (Inductive) | Generally well-tolerated and can improve metabolic stability and binding affinity. |

Systematic Modifications at the 2-Hydroxyl/Oxo Position

The 2-hydroxyl group exists in tautomeric equilibrium with the corresponding 2-oxo form (pyridin-2(1H)-one). This allows for derivatization at either the exocyclic oxygen or the ring nitrogen, providing two distinct avenues for modification.

O-Alkylation and Acylation: The hydroxyl group can be targeted by various reagents to form ethers and esters. Common derivatization agents include acyl chlorides, organic anhydrides, and isocyanates nih.govresearchgate.net. For example, reaction with benzoyl chloride converts the hydroxyl group into a benzoate (B1203000) ester libretexts.org. Such modifications remove the hydrogen bond donating capability of the hydroxyl group and introduce different steric and electronic features. In one study on 4-phenylpyridin-2-ones, converting the hydroxyl to a methoxy group maintained allosteric potentiation at the M1 mAChR, demonstrating the functional importance of this position nih.gov.

N-Alkylation: The nitrogen atom of the pyridinone tautomer is a common site for modification. N-alkylation can be achieved using various alkyl halides. The choice of reaction conditions is critical for selectivity; for instance, using potassium carbonate as a base tends to favor N-alkylation, whereas silver carbonate can promote O-alkylation nih.gov.

Conversion to Thione: The 2-oxo group can be converted to a thioketone (thione) using reagents like Lawesson's reagent. This significantly alters the electronic properties and hydrogen bonding capacity of the position.

Table 3: Common Derivatization Reactions for the 2-Hydroxyl/Oxo Position

| Position | Reagent Type | Example Reagent | Resulting Functional Group |

| Oxygen | Acyl Chloride | Benzoyl chloride libretexts.org | Ester (-O-C(=O)Ph) |

| Oxygen | Isocyanate | Phenyl isocyanate researchgate.net | Carbamate (-O-C(=O)NHPh) |

| Oxygen | Alkyl Halide (with specific base) | Methyl iodide nih.gov | Ether (-OCH₃) |

| Nitrogen | Alkyl Halide (with specific base) | Ethyl bromide nih.gov | N-Alkyl Pyridinone |

| Oxygen | Sulfonyl Chloride | Dansyl chloride libretexts.org | Sulfonate Ester |

Influence of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and chemical reactivity of the this compound scaffold are governed by the interplay of inductive and resonance effects of its constituent parts and any additional substituents.

Pyridinone Core: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene (B151609) uoanbar.edu.iq. The chloro substituent at the 6-position further deactivates the ring through its electron-withdrawing inductive effect.

Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ decrease the electron density on the phenyl ring through inductive and/or resonance effects, making it less reactive towards electrophilic attack libretexts.orglumenlearning.com.

Electron-Donating Groups (EDGs): Groups like -OH or -OCH₃ increase the electron density on the phenyl ring, particularly at the ortho and para positions, activating it towards electrophilic substitution libretexts.org.

Impact on Physicochemical Properties: These electronic perturbations influence key molecular properties. Substituents can tune the HOMO and LUMO energy levels, which in turn affects the molecule's redox potentials and photophysical characteristics nih.govmdpi.com. These properties can be experimentally measured using techniques like cyclic voltammetry and UV-visible spectroscopy and correlated with computational predictions nih.gov.

Table 4: Summary of Electronic Effects of Common Substituents on the 4-Phenyl Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NO₂ | Withdrawing | Withdrawing | Strongly Deactivating |

| -Cl | Withdrawing | Donating | Deactivating |

| -CH₃ | Donating | N/A | Activating |

| -OCH₃ | Withdrawing | Donating | Activating |

| -OH | Withdrawing | Donating | Strongly Activating |

Rational Design of Pyridinone-Based Scaffolds

Moving beyond simple derivatization, rational design principles are used to create novel scaffolds based on the this compound template with optimized or entirely new functionalities. This approach relies heavily on a foundational understanding of SAR and the use of computational chemistry.

Structure-Based Design: If a specific biological target is known, its three-dimensional structure can be used to guide the design of new derivatives. In silico docking studies can predict how modifications to the pyridinone scaffold will affect binding affinity and selectivity, allowing for the design of compounds with improved interactions with the target's active site rsc.org.

Scaffold Hopping and Isosteric Replacement: This strategy involves replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres). For example, the phenyl ring might be replaced with a thiophene (B33073) or pyrazole ring to alter physicochemical properties while maintaining key binding interactions. Another strategy, "ring contraction," can be used to create more constrained analogues that may fit better into a specific binding pocket rsc.org.

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the scaffold, such as solubility, membrane permeability, and metabolic stability. Computational models can predict these properties (ADME-Tox profiles), guiding the design process to create more drug-like molecules mdpi.com. For instance, structural analysis using finite element modeling, though more common in materials science, illustrates the principle of designing scaffolds to meet predefined physical specifications nih.govresearchgate.net. By combining SAR data with computational tools, novel pyridinone-based scaffolds can be rationally designed to achieve a desired biological or material property profile.

Vii. Applications in Advanced Organic Synthesis

6-Chloro-4-phenylpyridin-2-ol as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. The pyridin-2-one tautomer is in equilibrium with its 2-hydroxypyridine (B17775) form, and the hydroxyl group can undergo various reactions such as O-alkylation, O-acylation, and conversion to a triflate, which can then participate in cross-coupling reactions. The phenyl group at the 4-position can also be modified through electrophilic aromatic substitution, although this is less common. This multifunctionality allows for a programmed, stepwise modification of the molecule, providing access to a diverse range of derivatives.

Role in Heterocycle Synthesis and Annulation Reactions

A primary application of this compound is in the synthesis of more complex heterocyclic systems through annulation reactions. The pyridinone ring can act as a dienophile or a diene in cycloaddition reactions, depending on the reaction partner. Furthermore, the reactive sites on the molecule can be used to build fused ring systems. For instance, the nitrogen and the C5 carbon can participate in condensation reactions with bifunctional reagents to form fused pyrimidines, imidazoles, or other heterocyclic structures. These annulation strategies are crucial for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Complex Molecular Architectures

The strategic functionalization of this compound paves the way for the synthesis of intricate and complex molecular architectures. By employing a sequence of reactions targeting the chloro, hydroxyl, and phenyl groups, chemists can construct elaborate molecules with high degrees of substitution and stereochemical complexity. This building block has been utilized in the total synthesis of natural products and their analogs, where the pyridinone core is a key structural element. The ability to introduce various functionalities with high regioselectivity makes it an invaluable tool for the convergent synthesis of complex targets.

Utility in Fragment-Based Drug Design Methodologies

In the realm of drug discovery, fragment-based drug design (FBDD) has gained prominence as an efficient method for identifying lead compounds. This compound, with its relatively small size and multiple points for modification, is an ideal candidate for a fragment library. The core scaffold can bind to biological targets, and subsequent optimization of the substituents at the chloro and hydroxyl positions can lead to the development of potent and selective inhibitors. The phenyl group can also be modified to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

This data is based on computational models and may vary from experimental values.

Application in Agrochemical Research as an Intermediate

The pyridine (B92270) ring is a common feature in many commercially successful agrochemicals. This compound serves as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The chlorine atom can be displaced by various nucleophiles to introduce toxophoric groups, while the rest of the molecule can be tailored to optimize properties such as uptake, translocation, and metabolic stability in plants and insects. The synthetic versatility of this compound allows for the rapid generation of libraries of analogs for screening and optimization of biological activity.

Viii. Biological and Biochemical Research Applications

Investigations into Molecular Target Engagement and Binding Mechanisms

Research into the molecular targets of 4-phenylpyridin-2-one derivatives has identified the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) as a significant site of action. nih.gov These compounds have been characterized as positive allosteric modulators (PAMs) of this receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. wikipedia.org This binding event induces a conformational change in the receptor that can enhance the binding affinity and/or efficacy of the endogenous ligand. wikipedia.org

The 4-phenylpyridin-2-one scaffold serves as a basis for these PAMs, and modifications to this core structure can fine-tune their activity. nih.gov While direct binding studies on 6-Chloro-4-phenylpyridin-2-ol are not available, its structural similarity to this class of M1 PAMs suggests that it could potentially engage with the same or similar molecular targets.

Interaction with Cellular Pathways (In Vitro Studies, excluding human data)

The interaction of 4-phenylpyridin-2-one derivatives with cellular pathways is primarily understood through their modulation of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate several downstream signaling cascades. wikipedia.org

Activation of the M1 receptor is predominantly coupled to the Gq/11 family of G proteins. nih.gov This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov These signaling events are crucial in regulating a variety of cellular processes, including neuronal excitability and synaptic plasticity. nih.gov

Some studies have also suggested that M1 receptors can couple to other G proteins, such as Gs and Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. nih.gov As positive allosteric modulators, 4-phenylpyridin-2-one derivatives can enhance these signaling pathways in the presence of acetylcholine. nih.gov

Role as a Privileged Structure in Medicinal Chemistry Research

The pyridin-2-one core is considered a "privileged structure" in medicinal chemistry. bohrium.comfrontiersin.org A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. frontiersin.org This versatility makes them attractive starting points for the design of new therapeutic agents. bohrium.comfrontiersin.org

The pyridinone scaffold can serve as a bioisostere for amides, pyridines, and phenol (B47542) rings, and its physicochemical properties can be readily modified through substitution. frontiersin.org This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The diverse biological activities reported for pyridin-2-one derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the value of this scaffold in drug discovery. nih.govnih.gov

Studies of Derivatives in Addressing Biochemical Mechanisms (e.g., antimicrobial, anticancer, antiviral, anti-inflammatory research, at a mechanistic/cellular level only)

While specific derivatives of this compound have not been extensively studied, the broader class of substituted pyridin-2-ones has shown a wide range of biological activities.

Antimicrobial Research: Certain pyridin-2-one derivatives have demonstrated antimicrobial activity against various pathogens. mdpi.comnih.gov For instance, a study on 4-(4-chlorophenyl)pyridine, a structurally related compound, showed antimicrobial properties against both bacteria and fungi. researchgate.netphytojournal.com The proposed mechanism for some antimicrobial pyridinols involves the disruption of the bacterial cell membrane.

Anticancer Research: The pyridin-2-one scaffold is present in numerous compounds with reported anticancer activity. nih.govrsc.orgresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell survival and proliferation. nih.govnih.gov

Antiviral Research: Pyridine-containing heterocycles have been investigated for their antiviral properties against a range of viruses, including influenza and HIV. researchgate.neteurekaselect.commdpi.com The mechanisms of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells. eurekaselect.com

Anti-inflammatory Research: The anti-inflammatory potential of pyridin-2-one derivatives has also been explored. mdpi.comresearchgate.net The mechanisms can involve the inhibition of inflammatory mediators or the modulation of signaling pathways involved in the inflammatory response.

The following table provides examples of biological activities observed for different classes of substituted pyridin-2-one derivatives.

| Derivative Class | Biological Activity | Potential Mechanism of Action | Reference(s) |

| 4-(4-chlorophenyl)pyridine | Antimicrobial | Membrane disruption | researchgate.netphytojournal.com |

| Substituted Pyridin-2-ones | Anticancer | Kinase inhibition | nih.govnih.gov |

| Pyridine (B92270) C-Nucleosides | Antiviral (Influenza) | Inhibition of viral polymerase | researchgate.net |

| Pyridazinone derivatives | Anti-inflammatory | Inhibition of phosphodiesterase 4 (PDE4) | researchgate.net |

Biochemical Characterization of Biological Activities

The biochemical characterization of the biological activities of 4-phenylpyridin-2-one derivatives has primarily focused on their effects as M1 mAChR PAMs. Pharmacological assays have been used to determine their potency and efficacy in modulating receptor activity. nih.gov These studies have revealed that subtle structural modifications to the 4-phenylpyridin-2-one scaffold can lead to a diverse range of pharmacological profiles, from compounds with both agonistic and PAM activity to those that are pure PAMs with no intrinsic efficacy. nih.gov

For other biological activities associated with the pyridin-2-one scaffold, biochemical characterization would involve assays specific to the target of interest. For example, in anticancer research, this would include enzyme inhibition assays for specific kinases or topoisomerases, and cell-based assays to investigate effects on cell proliferation, apoptosis, and cell cycle progression. rsc.org Similarly, for antimicrobial activity, this would involve determining minimum inhibitory concentrations (MICs) against various microbial strains and studying the effects on microbial growth and viability.

Ix. Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For "6-Chloro-4-phenylpyridin-2-ol," future research will likely focus on developing green and sustainable routes that minimize waste, energy consumption, and the use of hazardous reagents.

Current Landscape and Future Opportunities:

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) offer an atom-economical approach to complex molecules. wordpress.comnih.govrsc.org Future work could focus on designing a convergent MCR that assembles the "this compound" core in a single step from readily available starting materials. Catalyst- and solvent-free thermal multicomponent domino reactions are particularly promising for their eco-friendliness. wordpress.com

Solid-State Synthesis: Solid-state synthesis provides a green alternative to traditional solvent-based methods, often leading to higher yields and easier purification. rsc.org Investigating the solid-state synthesis of "this compound" from commercially available amines and activated alkynes on a solid support like silica (B1680970) gel could be a fruitful area of research. rsc.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial production.

Challenges to Overcome:

Regioselectivity: Controlling the regioselectivity during the synthesis of polysubstituted pyridin-2-ones is a persistent challenge. Future synthetic strategies must address the selective introduction of the chloro, phenyl, and hydroxyl groups at the desired positions.

Catalyst Development: The design of highly efficient and recyclable catalysts for the synthesis of functionalized 2-pyridones is crucial for sustainable production. iipseries.orgorganic-chemistry.org

Below is a table summarizing potential sustainable synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. wordpress.comnih.govrsc.org | Design of a convergent one-pot synthesis. |

| Solid-State Synthesis | Reduced solvent usage, potential for higher yields, easier purification. rsc.org | Optimization of reaction conditions on solid supports. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for synthesis. |

Exploration of Unconventional Reactivity Pathways

The unique electronic properties of "this compound," arising from the interplay of the chloro, phenyl, and pyridin-2-one moieties, open the door to exploring unconventional reactivity pathways.

Emerging Areas of Investigation:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular diversification. researchgate.netrsc.org Research into the regioselective C-H activation of the phenyl ring or the pyridinone core of "this compound" could lead to a wide array of novel derivatives with potentially interesting biological or material properties. acs.orgnih.gov Palladium-catalyzed C-H activation has shown promise for 2-pyridones. acs.org

Photocatalysis: Visible-light photoredox catalysis offers a mild and sustainable way to forge new chemical bonds. nih.govprinceton.edu The chloro-substituted pyridine (B92270) ring in the target molecule could be a suitable handle for photocatalytic cross-coupling reactions, enabling the introduction of various functional groups. ugr.es

Organometallic Catalysis: The pyridin-2-one scaffold can act as a versatile ligand for transition metals, enabling unique catalytic transformations. rsc.orgresearchgate.netacs.orgwikipedia.org Exploring the coordination chemistry of "this compound" with various metals could lead to the discovery of novel catalysts for a range of organic reactions. rsc.orgacs.org Iron-catalyzed reactions, for instance, have been shown to induce 1,6-addition and ring-opening in 2-pyridone derivatives. nih.gov

Key Challenges:

Site-Selectivity: Controlling the site of functionalization in a molecule with multiple reactive sites is a significant challenge. rsc.org Developing catalytic systems that can selectively target a specific C-H bond or the chloro substituent will be critical.

Understanding Reaction Mechanisms: A thorough understanding of the underlying mechanisms of these unconventional reactions is necessary to optimize reaction conditions and expand their scope.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms.

Applications in "this compound" Research:

Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. researchgate.netnih.gov This can guide experimental efforts and accelerate the discovery of new reactions.

Spectroscopic and Electronic Properties: Theoretical calculations can provide insights into the electronic structure, tautomeric equilibria, and spectroscopic properties of "this compound" and its derivatives. sci-hub.semdpi.com This information is crucial for understanding their behavior and for designing molecules with specific photophysical or electronic properties.

Ligand Design: For applications in catalysis, computational modeling can be used to design pyridin-2-one-based ligands with optimal electronic and steric properties for a given metal center and catalytic cycle.

Computational Challenges:

Accuracy of Methods: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. Validating computational results with experimental data is essential. researchgate.net

Modeling Complex Systems: Modeling reactions in solution, including explicit solvent effects, remains computationally expensive and challenging.

The following table highlights key parameters that can be investigated through computational modeling:

| Property | Computational Method | Potential Insights |

| Tautomeric Equilibrium | DFT, ab initio methods | Relative stability of pyridin-2-ol vs. 2-pyridone forms. sci-hub.se |

| Electronic Structure | NBO, HOMO-LUMO analysis | Charge distribution, reactivity, and electronic transitions. researchgate.net |

| Reaction Mechanisms | Transition state theory | Elucidation of reaction pathways and prediction of activation energies. |

Integration with High-Throughput Screening in Chemical Biology

The pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govnih.gov "this compound" and its derivatives represent a largely unexplored area of chemical space with significant potential for the discovery of new therapeutic agents.

Future Directions:

Library Synthesis: The development of efficient and diversity-oriented synthetic methods, as discussed in section 9.1, will be crucial for generating libraries of "this compound" analogs for high-throughput screening (HTS).

Target Identification: HTS campaigns against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, could identify novel biological activities for this class of compounds.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic SAR studies will be necessary to optimize their potency, selectivity, and pharmacokinetic properties.

Challenges in Chemical Biology:

Assay Development: Developing robust and reliable HTS assays for specific biological targets can be a significant undertaking.

Hit Validation and Optimization: The path from an initial HTS hit to a viable drug candidate is long and challenging, requiring extensive medicinal chemistry efforts.

Emerging Applications in Materials Science and Functional Molecules

The unique electronic and photophysical properties of the pyridin-2-one scaffold make it an attractive building block for the development of novel functional materials.

Potential Applications:

Organic Electronics: Pyridine-containing molecules have been investigated as charge-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic solar cells. rsc.orgnih.govacs.org The specific substitution pattern of "this compound" could be tuned to optimize its electronic properties for these applications. researchgate.netacs.org

Functional Polymers: The pyridin-2-one moiety can be incorporated into polymers to create materials with interesting optical, electronic, or self-assembly properties. Research into the polymerization of "this compound" or its derivatives could lead to new functional materials.

Sensors and Probes: The potential for this scaffold to act as a ligand for metal ions could be exploited in the design of chemical sensors or fluorescent probes for biological imaging.

Challenges in Materials Science:

Processability and Stability: For practical applications, new materials must be processable into thin films or other desired forms and exhibit long-term stability under operating conditions.

Structure-Property Relationships: A deep understanding of the relationship between the molecular structure of "this compound" derivatives and their bulk material properties is essential for the rational design of new functional materials.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-4-phenylpyridin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on a pyridine scaffold. For example, using potassium permanganate or chromium trioxide as oxidizing agents to introduce hydroxyl groups, followed by chlorination with reagents like phosphorus oxychloride (POCl₃). Critical parameters include:

- Temperature control : Maintain 80–100°C during chlorination to avoid side reactions.

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .